molecular formula C₁₀H₁₁NO₃S B1156424 6-Benzenesulfonyl-2-pyrrolidone

6-Benzenesulfonyl-2-pyrrolidone

Cat. No.: B1156424
M. Wt: 225.26
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzenesulfonyl-2-pyrrolidone is a chemical compound offered for research and development purposes. It is provided with high purity and is a valuable building block for synthetic organic chemistry and medicinal chemistry research. The presence of both a benzenesulfonyl group and a pyrrolidone moiety in its structure makes it a compound of interest for developing novel pharmacological tools and for studying enzyme inhibition, particularly in the field of protease research. The benzenesulfonyl group is a common motif in compounds that act as protease inhibitors, which are relevant in conditions like cancer, viral infections, and inflammatory diseases. As a research chemical, it serves as a key intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can order this compound, with a catalog number of B190010, in 250mg quantities .

Properties

Molecular Formula

C₁₀H₁₁NO₃S

Molecular Weight

225.26

Synonyms

5-Oxopyrrolidin-2-yl benzenesulfinate

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of Benzenesulfonyl 2 Pyrrolidone

Exploration of Reaction Pathways Involving the Sulfonyl Group

The benzenesulfonyl moiety plays a crucial role in modulating the reactivity of the pyrrolidone nitrogen and serves as a potential site for various chemical transformations. Its strong electron-withdrawing nature significantly influences the stability of intermediates and the feasibility of several reaction pathways.

The N-S bond within the N-sulfonylamide functionality can participate in radical reactions, leading to the formation of nitrogen-centered radicals. These highly reactive intermediates can trigger intramolecular cyclization cascades, which are powerful methods for constructing complex heterocyclic systems.

Research into related N-(allenyl)sulfonylamides has shown that nitrogen-centered radicals can be generated through photoinduced processes. nih.govacs.org This key radical intermediate is formed either by the oxidation of a deprotonated sulfonamide or through the photodissociation of an in-situ formed N-chloroallene. nih.govacs.org Once formed, the nitrogen-centered radical undergoes an intramolecular cyclization onto a tethered unsaturated system, such as an allene, to form a pyrrolidine (B122466) vinyl radical. nih.govacs.org This subsequent radical is then trapped, for instance by a chlorine atom from N-chlorosuccinimide (NCS), to yield functionalized pyrrolidines. nih.govacs.org This cascade process highlights the dual role of reagents like NCS, which can act as both an activator for radical formation and a trapping agent. nih.govacs.org

These cyclizations are not limited to allenes. Studies on N-vinyl-acetamides demonstrate that 5-endo-trig radical cyclizations are feasible, producing pyrrolidin-2-ones. rsc.org The success of these endo-cyclizations often depends on the substitution pattern of the vinyl group, which must stabilize the developing α-acylamino radical in the transition state. rsc.org Such radical cascade reactions represent an efficient strategy for building substituted pyrrolidone frameworks. semanticscholar.org

Below is a table summarizing representative radical cyclization reactions leading to pyrrolidine derivatives.

Starting Material TypeReagents/ConditionsKey IntermediateProduct TypeRef
N-(Allenyl)sulfonylamideRu-catalyst, light, NCSNitrogen-Centered Radical2-(1-Chlorovinyl)pyrrolidine nih.govacs.org
O-Phenyloxime with alkene tetherMicrowave irradiationIminyl RadicalFunctionalized Pyrroline nsf.gov
N-Vinyl-bis(phenylsulfanyl)acetamideTributyltin hydride, AIBNα-Acylamino RadicalPyrrolidin-2-one rsc.org

Nucleophilic substitution can occur at two primary locations in 6-Benzenesulfonyl-2-pyrrolidone: at the aromatic ring of the benzenesulfonyl group (SNA_Ar_) or directly at the sulfur atom.

Nucleophilic aromatic substitution (SNA_Ar_) on the benzene (B151609) ring is generally difficult unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org In the case of the benzenesulfonyl group itself, it acts as an activating group. If a leaving group like a halogen were present on the ring, nucleophilic attack would be facilitated.

Direct nucleophilic substitution at the sulfonyl center, involving the cleavage of the S-N or S-C bond, is a less common but mechanistically significant pathway. The sulfur atom is highly electrophilic due to the attached oxygen and benzene ring. However, the nitrogen lone pair of the lactam is delocalized into the carbonyl group, making it a relatively poor leaving group. Studies on related N,N-disulfonylimides of amino acids have been conducted to explore substitution, but displacement at the sulfonyl center proved challenging. researchgate.net The reactivity is often dominated by reactions at other sites of the molecule. For instance, in studies of N-phenylsulfonyl substituted spiro-β-lactams, the electron-withdrawing phenylsulfonyl group was found to promote nucleophilic attack at the lactam carbonyl, leading to ring-opening rather than substitution at the sulfur atom. semanticscholar.org

The N-S bond of the sulfonamide can be cleaved under oxidative conditions. This process, often referred to as oxidative desulfonylation, is a valuable method for removing the sulfonyl group, which is often used as a protecting group for the nitrogen atom. Electrochemical methods have been shown to selectively cleave C-N bonds in N-benzyl amines under metal-free conditions, proceeding through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com A similar single-electron transfer mechanism could potentially initiate the cleavage of the N-S bond in this compound.

While direct oxidative cleavage of the N-benzenesulfonyl group from the pyrrolidone ring is not extensively documented for this specific molecule, related studies on N-sulfonylated pyrrolidine-2-methanols provide significant insight. In these systems, oxidative cleavage of the C-C bond between the ring and the methanol (B129727) group is achieved using an organoiodine catalyst and a co-oxidant like Oxone. jst.go.jpnii.ac.jp The efficiency of this reaction is highly dependent on the nature of the N-sulfonyl protecting group.

The table below shows the results from the oxidative cleavage of various N-protected pyrrolidine-2-methanols to the corresponding γ-lactams, demonstrating the influence of the N-substituent on reactivity.

EntryN-Protecting GroupSubstrateTime (h)Yield (%)
1N-Cbz7a778
2N-Boc7c1560
3N-Tosyl (Ts)7f1384
4N-o-nitrobenzenesulfonyl7g5155
5N-p-nitrobenzenesulfonyl7h5158
Data sourced from a study on oxidative cleavage using an iodo-benzamide catalyst and Oxone. jst.go.jp

These results indicate that urethane-type protecting groups and the tosyl group are well-suited for this oxidative transformation, affording good to excellent yields. jst.go.jp In contrast, nitrobenzenesulfonyl groups led to significantly lower yields and much longer reaction times, suggesting that the electronic properties of the sulfonyl substituent heavily influence the reaction mechanism. jst.go.jp

Reactivity of the 2-Pyrrolidone Ring System

The 2-pyrrolidone ring, a γ-lactam, possesses its own distinct reactivity, primarily associated with the amide functionality and the adjacent α-carbon atom.

The carbon atom alpha to the carbonyl group (C3 position) in the 2-pyrrolidone ring is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, allowing for the introduction of functional groups at this position. The N-benzenesulfonyl group, being strongly electron-withdrawing, enhances the acidity of these α-protons, facilitating enolate formation.

The generation of the enolate is a critical step. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and rapid deprotonation, minimizing self-condensation side reactions. Once formed, the enolate can participate in a range of C-C bond-forming reactions, including alkylations with alkyl halides and aldol (B89426) reactions with aldehydes or ketones. For example, the magnesioenamine salt of an aldehyde, an enolate equivalent, has been shown to undergo exclusive mono-alkylation with high yields. orgsyn.org These strategies are fundamental for elaborating the carbon skeleton of the pyrrolidone core.

The strained five-membered ring of 2-pyrrolidone is susceptible to nucleophilic attack, leading to ring-opening. This reaction typically occurs at the electrophilic carbonyl carbon. The presence of the N-benzenesulfonyl group significantly enhances the electrophilicity of this carbonyl carbon, making the lactam more prone to cleavage by nucleophiles compared to N-alkyl or N-aryl lactams.

Mechanistic studies on related β-lactams have shown that the electron-withdrawing character of an N-phenylsulfonyl group promotes nucleophilic attack on the lactam carbonyl. semanticscholar.org This can lead to the breaking of the N-CO bond and the formation of various acyclic products, depending on the nucleophile and reaction conditions. semanticscholar.org For example, hydrolysis or alcoholysis results in the formation of γ-aminocarboxylic acids or their corresponding esters. This reactivity makes N-sulfonylated lactams useful synthetic intermediates for producing functionalized amino acids.

Conversely, ring-closure reactions are fundamental to the synthesis of the pyrrolidone scaffold itself. One common strategy involves the intramolecular cyclization of γ-amino acids or their derivatives. Radical cyclizations, as discussed previously, also represent a powerful method for constructing the pyrrolidone ring from acyclic precursors. diva-portal.orgresearchgate.net For instance, N-(benzylidene)-homoallylamines can be cyclized using electrophiles like bromine to generate functionalized pyrrolidines. rsc.org

Electrophilic and Nucleophilic Reactivity of the Pyrrolidone Nitrogen

The nitrogen atom in this compound is positioned between two potent electron-withdrawing groups: a carbonyl group (part of the lactam ring) and a sulfonyl group. This unique electronic environment dictates its reactivity. The lone pair of electrons on the nitrogen is significantly delocalized across both the carbonyl (C=O) and sulfonyl (O=S=O) moieties. This delocalization drastically reduces the electron density on the nitrogen atom, rendering it exceptionally non-nucleophilic. Unlike simple amines or even amides, the nitrogen in N-acylsulfonamides does not readily participate in reactions as a nucleophile.

However, the presence of these two electron-withdrawing groups imparts considerable acidity to the N-H proton in the parent sulfonamide structure, with pKₐ values comparable to those of carboxylic acids. nih.gov In the case of this compound, which is N-substituted, the focus shifts. While direct nucleophilic attack by the nitrogen is unfavorable, reactions involving this center are still possible. For instance, N-substituted sulfonyl radicals have been shown to be electrophilic in nature, readily adding to electron-rich olefins. acs.org This suggests that under radical conditions, the nitrogen center could act as an electrophile.

Furthermore, while the nitrogen itself is not nucleophilic, its parent structure, benzenesulfonamide, can be deprotonated with strong bases like sodium hydride (NaH) to form a highly nucleophilic anion. This anion is then capable of undergoing reactions such as N-acylation. researchgate.net The low reactivity of the sulfonamide nitrogen necessitates the use of potent bases and reactive acylating agents to achieve substitution. researchgate.net

Table 1: Reactivity Characteristics of the Nitrogen in N-Acylsulfonamide Systems

Feature Description Implication for this compound
Nucleophilicity Very low due to electron delocalization across adjacent C=O and SO₂ groups. The nitrogen atom is a poor nucleophile.
Electrophilicity N-substituted sulfonyl radicals exhibit electrophilic character. acs.org Under radical conditions, the nitrogen center could act as an electrophile.

| Acidity (of parent N-H) | The N-H proton of a primary sulfonamide is acidic (pKa ≈ 3.5-4.5). nih.gov | Deprotonation of the parent sulfonamide would generate a potent nucleophile. |

Stereochemical Control and Diastereoselectivity in Reactions

The N-sulfonyl group plays a crucial role in directing the stereochemical outcome of reactions involving chiral lactams. The synthesis of complex lactam products often proceeds with high levels of diastereoselectivity, influenced by the steric and electronic properties of the N-sulfonyl moiety and other reactants.

For example, in reactions analogous to the Castagnoli-Cushman reaction, N-sulfonyl-derived imines react with cyclic anhydrides to yield complex lactam products with multiple stereogenic centers. escholarship.org The diastereoselectivity of such reactions can be controlled by the reaction conditions. Computational studies, including density functional theory (DFT) calculations, suggest that different transition states can be accessed. In the presence of a base, an open transition state may be favored, while a cyclic eight-membered transition state may operate in the absence of a base, leading to different diastereomeric products with high selectivity. escholarship.org

Another classic method, the Staudinger [2+2] cycloaddition, has been employed to synthesize cis-monocyclic β-lactams with high stereoselectivity. nih.gov These chiral lactams can then be N-sulfonylated, demonstrating that the sulfonyl group is compatible with stereochemically defined centers. The cis-stereochemistry of the resulting β-lactams is typically confirmed by ¹H-NMR, with characteristic coupling constants between adjacent protons on the lactam ring. nih.gov

In sulfonyllactonization reactions, lactam-tethered alkenoic acids undergo diastereoselective cyclization to form fused lactam-lactone structures bearing multiple contiguous stereocenters. nih.gov The stereochemical outcome is tightly controlled, leading to specific relative configurations in the bicyclic products.

Table 2: Examples of Diastereoselective Reactions in N-Sulfonyl Lactam Synthesis

Reaction Type Reactants Key Feature Stereochemical Outcome Reference
Castagnoli-Cushman Reaction Sulfonimidoyl imines and homophthalic anhydride Condition-dependent transition states (open vs. cyclic) High diastereoselectivity, stereodivergent products escholarship.org
Staudinger Cycloaddition Imines and ketenes [2+2] cycloaddition High stereoselectivity for cis-β-lactams nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents on the benzene ring of the benzenesulfonyl group significantly modulate the reactivity of the entire molecule through inductive and resonance effects. These electronic effects alter the electron density of the sulfonyl group and, by extension, the entire N-sulfonyl-2-pyrrolidone system, thereby influencing the rates (kinetics) and equilibria (thermodynamics) of its reactions.

Kinetic Effects: The rate of a reaction is determined by the activation energy. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring can stabilize or destabilize reaction intermediates and transition states.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are strong EWGs. They pull electron density away from the benzene ring and the attached sulfonyl group. libretexts.org This makes the sulfur atom more electrophilic and can increase the rate of nucleophilic attack at the sulfur. However, EWGs also deactivate the benzene ring toward electrophilic aromatic substitution, slowing those reactions down significantly. libretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) are EDGs. They push electron density into the benzene ring, making the ring more nucleophilic and increasing the rate of electrophilic aromatic substitution. libretexts.org

Steric Effects: The position of the substituent matters. An ortho-substituent, regardless of its electronic nature, can sterically hinder the approach of reactants to the sulfonyl group, slowing the reaction rate. For instance, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, an ortho-nitro group prevents the formation of diaryl disulfones due to steric hindrance, altering the reaction pathway compared to the meta and para isomers. scholaris.ca

Thermodynamic Effects: Thermodynamics relates to the relative stability of reactants and products. Substituents influence the stability of the molecule.

EWGs can stabilize anionic intermediates that may form during a reaction, making the formation of such intermediates more thermodynamically favorable.

Table 3: Predicted Influence of Benzene Ring Substituents on the Reactivity of this compound

Substituent (Position) Electronic Effect Effect on Ring (Electrophilic Attack) Effect on Sulfonyl Group (Nucleophilic Attack) Kinetic Impact
-NO₂ (para) Strong EWG (Inductive & Resonance) Deactivating Activating Decreases rate of EAS; Increases rate of Nu- attack at S
-OCH₃ (para) Strong EDG (Resonance) Activating Deactivating Increases rate of EAS; Decreases rate of Nu- attack at S
-Cl (para) EWG (Inductive), Weak EDG (Resonance) Deactivating Activating Decreases rate of EAS; Increases rate of Nu- attack at S
-CH₃ (para) Weak EDG (Inductive) Activating Deactivating Increases rate of EAS; Decreases rate of Nu- attack at S

| -NO₂ (ortho) | Strong EWG + Steric Hindrance | Deactivating | Activating (electronically) but sterically hindered | Decreases reaction rates at the sulfonyl center due to steric effects |

Table of Mentioned Compounds

Compound Name
This compound
Benzenesulfonamide
Ceric ammonium (B1175870) nitrate
Homophthalic anhydride
Sodium hydride
Triethylamine
Nitrobenzenesulfonyl chloride

Theoretical and Computational Chemistry of Benzenesulfonyl 2 Pyrrolidone

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental tools for investigating the electronic properties of molecules. They provide insights into molecular stability, reactivity, and spectroscopic characteristics by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than other high-level methods while often providing a high degree of accuracy.

A typical DFT study on a molecule like benzenesulfonyl-2-pyrrolidone would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. This provides key parameters such as bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (e.g., IR and Raman).

Electronic Property Calculation: Determining properties like dipole moment, polarizability, and the distribution of electronic charge using methods like Natural Bond Orbital (NBO) analysis.

Hartree-Fock and Post-Hartree-Fock Approaches

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While HF theory provides a qualitative understanding of electronic structure, it neglects electron correlation, which can be critical for accurate predictions.

Post-Hartree-Fock methods build upon the HF method to include electron correlation, leading to more accurate results. Common approaches include:

Møller-Plesset (MP) perturbation theory: Adds electron correlation as a perturbation to the HF solution.

Configuration Interaction (CI): Improves the wavefunction by including configurations corresponding to excited electronic states.

Coupled Cluster (CC) theory: An advanced and highly accurate method for including electron correlation.

These methods are computationally more demanding than DFT but are often used as benchmarks for complex systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key conceptual framework for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO: Represents the outermost electrons of a molecule and is associated with its ability to act as a nucleophile or electron donor. researchgate.net

LUMO: Represents the lowest energy orbital available to accept electrons, indicating a molecule's potential to act as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis helps predict the most likely sites for nucleophilic or electrophilic attack. youtube.comresearchgate.net

Conformational Analysis and Energetic Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.gov For a flexible molecule like benzenesulfonyl-2-pyrrolidone, which contains a pyrrolidone ring and rotatable bonds connecting to the benzenesulfonyl group, multiple low-energy conformers could exist. nih.govresearchgate.net

Computational methods are used to explore the potential energy surface of the molecule to locate these stable conformers and the transition states that connect them. This analysis provides an "energetic landscape," revealing the relative stabilities of different conformers and the energy barriers for their interconversion. This information is crucial for understanding the molecule's behavior in different environments.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step process of chemical reactions. It allows chemists to study transient species like intermediates and transition states that are often difficult to observe experimentally.

Transition State Characterization and Energy Barrier Calculations

A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of a chemical reaction. Locating and characterizing transition states is essential for understanding reaction kinetics. researchgate.net

Computational chemists use various algorithms to find these structures. Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For complex reactions, computational studies can help map out competing pathways and predict product distributions. nih.gov

Solvent Effects in Computational Reaction Modeling

In the realm of computational chemistry, accurately modeling chemical reactions necessitates accounting for the influence of the solvent. The choice of solvent can significantly alter reaction pathways, transition state energies, and product distributions. For a molecule like 6-Benzenesulfonyl-2-pyrrolidone, both explicit and implicit solvent models can be employed to simulate these effects.

Explicit solvent models involve representing individual solvent molecules surrounding the solute. This approach, often utilized in molecular dynamics simulations, provides a highly detailed picture of solute-solvent interactions, including hydrogen bonding and specific electrostatic interactions. However, it is computationally intensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is widely used in quantum mechanical calculations to estimate the bulk effects of a solvent on the electronic structure and energy of a molecule.

The selection of the appropriate solvent model is crucial for accurately predicting the reactivity of this compound in different chemical environments. For instance, the polarity of the solvent would be expected to influence reactions involving the polar lactam and sulfonyl groups.

Radical Species Characterization

The formation and characterization of radical species are critical aspects of understanding reaction mechanisms, particularly in photochemistry and electrochemistry. Computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating the properties of radical intermediates.

For this compound, several potential radical species could be computationally characterized. These include radicals formed by hydrogen abstraction from the pyrrolidone ring or those resulting from the cleavage of the nitrogen-sulfur bond. DFT calculations can predict key properties of these radicals, such as:

Spin Density Distribution: This reveals the localization of the unpaired electron, indicating the most reactive sites within the radical.

Geometrical Parameters: Optimized bond lengths and angles of the radical species compared to the parent molecule.

Thermodynamic Stability: Calculation of bond dissociation energies to predict the likelihood of radical formation at different positions.

Recent research has demonstrated the utility of photocatalysis to generate sulfonyl radical intermediates from sulfonamides for use in synthetic chemistry. Computational studies, including DFT, have been instrumental in understanding the mechanisms of these reactions.

Table 1: Representative DFT Functionals for Radical Species Characterization

Functional TypeExamplesKey Features
Hybrid Meta-GGAM06-2XGood performance for thermochemistry and kinetics.
Range-Separated HybridωB97X-DAccounts for long-range interactions.
Double-HybridB2PLYPIncorporates a portion of MP2 correlation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are inaccessible through static computational models. An MD simulation of this compound would allow for the exploration of its conformational landscape, flexibility, and intermolecular interactions.

Key dynamic properties that can be investigated include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Vibrational Frequencies: Simulating the vibrational spectra (e.g., IR and Raman) which can be compared with experimental data.

Intermolecular Interactions: In simulations of the condensed phase, MD can model how molecules of this compound interact with each other, providing information on packing and bulk properties. Studies on related sulfonamides have utilized MD simulations to understand their interactions in various environments.

The choice of force field is a critical parameter in MD simulations. For a molecule containing both a pyrrolidone ring and a benzenesulfonyl group, a well-parameterized force field such as OPLS-AA or AMBER would be suitable.

QSAR and Cheminformatics Applications (Excluding Biological Activity Prediction)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are not limited to the prediction of biological activity. These methods are also valuable for modeling and predicting the physicochemical properties and reactivity of chemical compounds. For this compound, a QSAR model could be developed to predict properties such as:

Solubility: Predicting the solubility in various solvents based on molecular descriptors.

Partition Coefficient (logP): A measure of a compound's hydrophobicity.

Reactivity Parameters: Correlating structural features with reactivity in specific chemical transformations.

The development of a QSAR model involves the calculation of a wide range of molecular descriptors. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape and surface area.

Studies on other sulfonamides have successfully employed QSAR to establish relationships between their structure and various physicochemical properties. These models often utilize a combination of topological and quantum chemical descriptors to achieve high predictive accuracy.

Table 2: Common Molecular Descriptors in QSAR for Physicochemical Properties

Descriptor ClassExample DescriptorsPredicted Property
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Polarity
TopologicalWiener Index, Randić IndexBoiling Point, Viscosity
GeometricalMolecular Surface Area, Molecular VolumeSolubility, logP

Applications in Advanced Organic Synthesis and Materials Science Research

6-Benzenesulfonyl-2-pyrrolidone as a Synthon in Complex Molecule Synthesis

In the intricate field of complex molecule synthesis, this compound serves as a valuable building block, or synthon. Its utility is particularly noted in the construction of stereochemically rich and complex molecular architectures.

While the broader class of pyrrolidone-containing molecules has been extensively studied for their roles as chiral auxiliaries, specific and detailed research on this compound in this capacity is limited in publicly available scientific literature. Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. They are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed. The rigid pyrrolidone ring and the stereoelectronic influence of the benzenesulfonyl group could theoretically provide a well-defined chiral environment to direct stereoselective transformations. However, at present, there is a lack of documented examples and detailed research findings to substantiate the widespread use of this compound as a chiral auxiliary or ligand in asymmetric catalysis. Further research in this area would be necessary to fully elucidate its potential.

One of the documented applications of this compound is its use as an intermediate in the synthesis of analogues of natural products. A notable, albeit not extensively detailed, mention in chemical literature is its role as a precursor in the synthesis of racemic Vigabatrin. Vigabatrin is an anticonvulsant drug, and its synthesis often involves multi-step sequences where key intermediates are crucial for the final molecular assembly. The pyrrolidone core of this compound provides the foundational scaffold that, through a series of chemical transformations, can be elaborated into the final drug molecule. The benzenesulfonyl group in this context likely serves as a protecting or activating group that facilitates specific synthetic steps.

Application Role of this compound Target Molecule
Pharmaceutical SynthesisIntermediaterac-Vigabatrin

Contribution to Novel Synthetic Methodology Development

The development of new synthetic methods is a cornerstone of modern organic chemistry. While this compound is not a widely commercialized reagent, its structural motif has potential in the development of selective chemical transformations and new protecting group strategies.

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective masking and subsequent demasking of reactive functional groups. The benzenesulfonyl group is a well-established protecting group for amines. In the context of the pyrrolidone ring, the N-benzenesulfonyl moiety offers a stable protecting group that is resistant to a variety of reaction conditions. The development of novel strategies for its selective cleavage in the presence of other sensitive functionalities is an ongoing area of research in organic synthesis. While general methods for the cleavage of benzenesulfonamides are known, specific studies focusing on the nuances of this deprotection in the context of the this compound scaffold are not extensively reported.

Advanced Materials Research Utilizing Benzenesulfonyl-2-Pyrrolidone Motifs

The incorporation of specific organic motifs into polymers and other materials can impart desirable properties such as altered solubility, thermal stability, and specific binding capabilities. The pyrrolidone moiety, in general, is known to enhance the solubility and biocompatibility of polymers. The inclusion of a benzenesulfonyl group could further modify these properties, potentially leading to materials with unique characteristics.

Component in Functional Polymers

The incorporation of a pyrrolidone ring into a polymer backbone can enhance solubility and biocompatibility, as seen in polyvinylpyrrolidone (B124986) (PVP). The presence of the benzenesulfonyl group could introduce additional functionalities. For instance, polymers incorporating bis(benzene sulfonyl)imide have been investigated for their high ionic conductivity. preprints.orgrsc.org It is plausible that this compound could serve as a monomer or a functional additive in polymerization reactions, leading to polymers with a unique combination of properties.

Hypothesized Polymer Properties:

PropertyPotential Contribution from Pyrrolidone MoietyPotential Contribution from Benzenesulfonyl Moiety
Solubility Enhanced solubility in polar solvents.Potential for modified solubility based on substitution.
Thermal Stability Good thermal stability.Can enhance thermal stability of the polymer.
Ionic Conductivity Can contribute to ion solvation.The sulfonyl group can facilitate ion transport.
Biocompatibility Generally high biocompatibility.Dependent on the overall polymer structure.

These polymers could find applications in areas such as biocompatible materials, and specialty membranes. The synthesis could potentially be achieved through ring-opening polymerization of the lactam or by incorporating it as a side chain in other polymer systems.

Role in Electrochemical Research (excluding battery performance)

The electrochemical behavior of molecules containing pyrrolidinium (B1226570) and sulfonyl groups has been a subject of interest. For example, N-alkylpyrrolidinium-based ionic liquids have been studied for their electrochemical properties. Furthermore, polymers containing bis(benzene sulfonyl)imide have been explored for their electrochemical stability and ion-conducting properties. preprints.org

By analogy, this compound could be a precursor for electroactive polymers or a component in electrolyte solutions for various electrochemical applications beyond batteries, such as sensors or electrocatalysis. The benzenesulfonyl group can influence the redox properties of the molecule, while the pyrrolidone ring can provide a stable scaffold.

Potential Electrochemical Applications:

Application AreaPlausible Role of this compound
Electrochemical Sensors As a modifying agent on electrode surfaces to enhance selectivity.
Electrocatalysis As a ligand for metal catalysts, influencing their electronic properties.
Corrosion Inhibition As a component in protective coatings due to its potential to form stable films.

Research into Supramolecular Chemistry with Benzenesulfonyl-2-Pyrrolidone Architectures

The distinct structural features of this compound make it an excellent candidate for studies in supramolecular chemistry, where non-covalent interactions are paramount.

Non-Covalent Interactions and Self-Assembly

The combination of a hydrogen bond donor/acceptor in the lactam ring and the potential for π-π stacking from the benzene (B151609) ring, along with interactions involving the sulfonyl group, suggests that this compound could participate in various non-covalent interactions. These interactions are crucial for the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.govpurdue.edu Studies on similar sulfonamide-containing molecules have revealed the importance of hydrogen bonds and π-stacking in their crystal packing. researchgate.net

Potential Non-Covalent Interactions:

Interaction TypeParticipating Groups in this compound
Hydrogen Bonding N-H and C=O groups of the pyrrolidone ring.
π-π Stacking The benzene ring of the benzenesulfonyl group.
Dipole-Dipole Interactions The polar sulfonyl and carbonyl groups.
Van der Waals Forces The entire molecular structure.

These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Host-Guest Chemistry Applications

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org While this compound is likely too small to act as a host for most molecules, its distinct structural features make it an interesting candidate as a "guest" molecule. The benzenesulfonyl group can fit into the hydrophobic cavities of host molecules like cyclodextrins, while the pyrrolidone ring could offer specific interactions with the host's portal. thno.org

The ability to form stable inclusion complexes could be used to modify the properties of this compound, such as its solubility, or to control its release in certain environments.

Potential Host-Guest Systems:

Host MoleculePotential Binding Interactions with this compound (Guest)
Cyclodextrins Inclusion of the benzenesulfonyl group in the hydrophobic cavity.
Calixarenes Potential for π-π stacking with the aromatic rings of the host.
Cucurbiturils Interactions with the carbonyl portals of the host.

Further research into the synthesis and characterization of this compound is necessary to validate these potential applications and to fully uncover the scientific value of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Benzenesulfonyl-2-pyrrolidone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using sulfonyl chloride intermediates. Key factors include solvent selection (e.g., dimethylformamide or N-methylpyrrolidone for polar aprotic environments) and elevated temperatures (80–100°C) to accelerate reaction kinetics. Catalysts like DMAP (4-dimethylaminopyridine) in pyridine enhance sulfonylation efficiency. Post-synthesis purification via column chromatography and recrystallization (petroleum ether/ethyl acetate) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Verify aromatic proton environments and sulfonyl/pyrrolidone group integration.
  • IR Spectroscopy : Confirm sulfonyl S=O stretching (~1350–1150 cm⁻¹) and lactam C=O absorption (~1680 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns. Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What are the primary physicochemical properties of this compound, and how can researchers access reliable data?

  • Methodological Answer : Key properties include melting point, solubility (polar vs. nonpolar solvents), and logP (partition coefficient). Use peer-reviewed literature and databases like NIST Standard Reference Database 69 for validated data. Experimental validation via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is recommended to resolve discrepancies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the sulfonylation pathway in synthesizing this compound?

  • Methodological Answer : Kinetic isotope effects (KIEs) and computational modeling (DFT) can identify rate-determining steps. Intermediate trapping (e.g., using quenching agents) and in-situ FTIR monitor reactive species like sulfonate esters. DMAP’s role in stabilizing transition states via base activation should be explored .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Conduct controlled experiments under standardized conditions (e.g., fixed temperature/pH). Compare results across multiple solvents (DMSO, ethanol, water) using UV-Vis spectroscopy for solubility quantification. Meta-analyses of existing literature should account for impurities or isomerization artifacts .

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.
  • Structural analogs : Compare with pyrimidine/pyrrolidine derivatives (e.g., 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol) to identify structure-activity relationships (SARs).
  • Docking studies : Model interactions with binding pockets using AutoDock or Schrödinger Suite .

Q. What variables optimize the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Catalyst loading : Reduce DMAP usage to ≤5 mol% while maintaining yield.
  • Solvent recovery : Implement distillation for polar aprotic solvents (e.g., DMF).
  • Flow chemistry : Test continuous reactors to improve heat/mass transfer and reduce reaction time .

Data Compilation and Validation

Q. How should researchers compile and validate spectral data for this compound?

  • Methodological Answer : Create a reference table integrating:

  • NMR/IR peaks from synthesized batches.
  • Chromatographic retention times (HPLC/GC-MS).
  • Thermal stability profiles (DSC/TGA).
    Cross-validate with NIST data and publish raw spectra in supplementary materials to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.